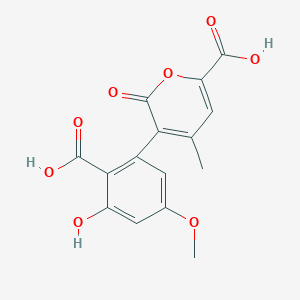

3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes both carboxylic acid and pyranone functional groups

Preparation Methods

The synthesis of 3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyranone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the carboxylic acid groups: This step may involve oxidation reactions to introduce the carboxylic acid functionalities at the desired positions.

Functional group modifications: Additional steps may be required to introduce the hydroxy and methoxy groups at specific positions on the aromatic ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or antioxidant properties.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid include other pyranone derivatives and compounds with similar functional groups. Some examples include:

Biological Activity

3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its anticancer, antiviral, and antibacterial properties.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The structure includes a pyran ring fused with a phenolic moiety, which is critical for its biological activity. The presence of carboxylic acid and methoxy groups on the aromatic ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

The mechanism of action appears to involve inhibition of key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies suggest that these compounds bind effectively to the active sites of target proteins, which is crucial for their anticancer activity.

Antiviral Activity

The antiviral potential of this compound has also been explored. A study indicated that certain derivatives possess anti-HCV activity with selective indices (SI) significantly higher than established antiviral drugs:

These findings highlight the importance of substituents on the phenyl ring for enhancing antiviral efficacy.

Antibacterial Activity

The antibacterial properties of similar compounds have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard methods:

The presence of specific functional groups, such as carboxylic acids, has been shown to play a significant role in antibacterial activity.

Case Studies

- Anticancer Effects : In vitro studies on HepG2 and HeLa cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.

- Antiviral Mechanism : The anti-HCV activity was attributed to the inhibition of viral replication by interfering with the viral RNA polymerase.

- Antibacterial Efficacy : Compounds exhibiting strong antibacterial activity were further tested in vivo in animal models, confirming their potential as therapeutic agents against resistant bacterial strains.

Properties

CAS No. |

91868-93-8 |

|---|---|

Molecular Formula |

C15H12O8 |

Molecular Weight |

320.25 g/mol |

IUPAC Name |

5-(2-carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-6-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C15H12O8/c1-6-3-10(13(17)18)23-15(21)11(6)8-4-7(22-2)5-9(16)12(8)14(19)20/h3-5,16H,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

DTWGKAWUEOJXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C(=O)O)C2=C(C(=CC(=C2)OC)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.